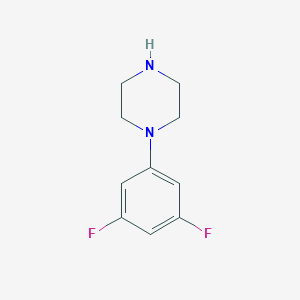
1-(3,5-Difluorophenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3,5-Difluorophenyl)piperazine often involves multiple steps, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through these steps achieved a total yield of 48.2%, highlighting the complexity and efficiency of these synthetic routes (Quan, 2006). Another method for synthesizing similar compounds involved reacting 2,3-dichloronitrobenzene with piperazine, again emphasizing the critical steps of alkylation, acidulation, and hydrolysis for successful synthesis (Li Ning-wei, 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(3,5-Difluorophenyl)piperazine, such as 1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride, has been determined through crystallographic studies. These analyses revealed that in each cation, the piperazine ring adopts a chair conformation, and the F atoms of the trifluoromethyl groups are disordered over two sites with a ratio of major and minor occupancy of approximately 0.6:0.4 (Xuejun Chen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 1-(3,5-Difluorophenyl)piperazine demonstrate a range of reactivities and properties. For example, the interaction of 1-(m-trifluoromethylphenyl)-piperazine with serotonin receptors in the brain indicates complex chemical behavior, such as acting as a serotonin receptor agonist (R. Fuller et al., 1978).
Physical Properties Analysis
Research on related compounds provides insight into the physical properties that could be expected for 1-(3,5-Difluorophenyl)piperazine. Properties such as solubility, crystallization behavior, and thermal stability are influenced by the molecular structure and substituent groups present in the compound.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity, stability under various conditions, and interaction with other chemical entities, are crucial for understanding their potential applications and behavior in different environments. Studies on compounds like 1-(2,3-dichlorophenyl)piperazine and its synthesis from 2,3-dichloronitrobenzene highlight the importance of functional groups and structural features in determining chemical properties (Li Ning-wei, 2005).
Scientific Research Applications
Pharmacological Effects of m-Chlorophenylpiperazine in Rats :
- Study by Fuller, Snoddy, Mason, & Owen (1981) in Neuropharmacology.
- This research examined m-Chlorophenylpiperazine (CPP), a compound similar to 1-(3,5-Difluorophenyl)piperazine, exploring its effects on serotonin receptors and its role as a serotonin agonist.
- Read more.
Synthesis of 1-(2,3-dichlorophenyl)piperazine :
- Study by Quan (2006) in Tianjin Chemical Industry.
- Focused on the synthesis of 1-(2,3-dichlorophenyl)piperazine, another derivative, from 2,6-dichloro-nitrobenzene and piperazine.
- Read more.
Antifungal Activity of Piperazine Derivatives :
- Study by Upadhayaya, Sinha, Jain, Kishore, Chandra, & Arora (2004) in Bioorganic & Medicinal Chemistry.
- Investigated optically active antifungal azoles containing piperazine derivatives, demonstrating significant antifungal activity.
- Read more.
TFMPP Stimulus Properties as a Model of 5-HT1B Receptor Activation :
- Study by Schechter (1988) in Pharmacology Biochemistry and Behavior.
- Examined 1-(3-trifluoromethylphenyl)piperazine (TFMPP), similar to 1-(3,5-Difluorophenyl)piperazine, for its effects on 5-HT1B receptor activation.
- Read more.
Piperazine Derivatives with Central Pharmacological Activity :
- Study by Brito, Moreira, Menegatti, & Costa (2018) in Fundamental & Clinical Pharmacology.
- Discussed the central pharmacological activities of various piperazine derivatives, including therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs.
- Read more.
Safety And Hazards
The safety data sheet for a similar compound, “1-(2,4-Difluorophenyl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
While specific future directions for “1-(3,5-Difluorophenyl)piperazine” are not available, it’s known that piperazine derivatives are being studied for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties .
properties
IUPAC Name |
1-(3,5-difluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSOQIHDPMMWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450855 | |
| Record name | 1-(3,5-difluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)piperazine | |
CAS RN |
180698-14-0 | |
| Record name | 1-(3,5-difluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-difluorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
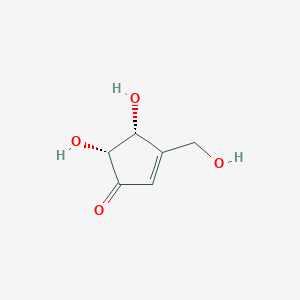
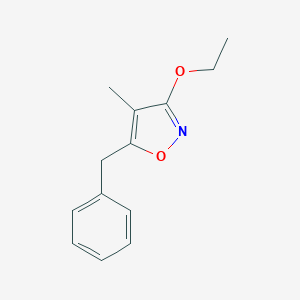
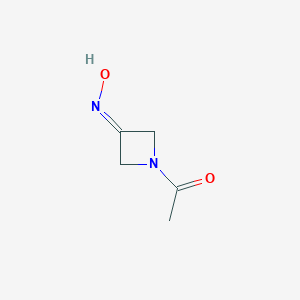
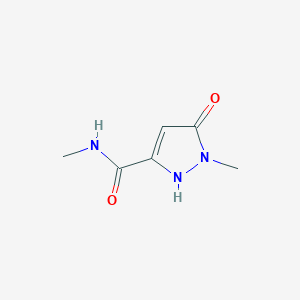
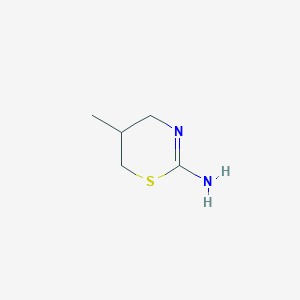
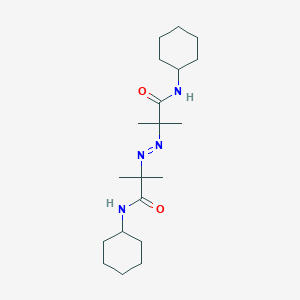
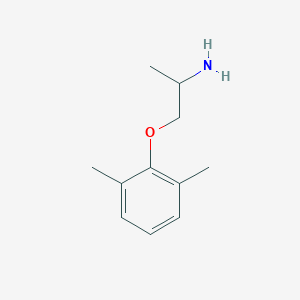
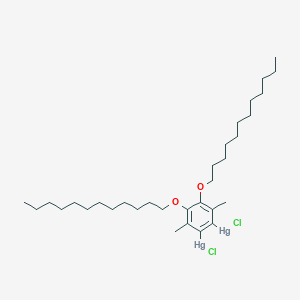
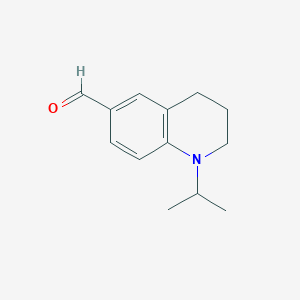

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)